molecular formula C15H26N2O3 B7090584 tert-butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate

tert-butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate

Cat. No.: B7090584
M. Wt: 282.38 g/mol
InChI Key: WVWIXYDSPWYWCT-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a pyrrolidinone moiety

Properties

IUPAC Name

tert-butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-11-6-8-12(9-7-11)17-10-4-5-13(17)18/h11-12H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIXYDSPWYWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate typically involves the following steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Attachment to the Cyclohexyl Ring: The pyrrolidinone moiety is then attached to a cyclohexyl ring via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidinone attacks an electrophilic carbon on the cyclohexyl ring.

    Introduction of the tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or unique mechanical characteristics.

    Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biological processes.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The carbamate group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the cyclohexyl and pyrrolidinone moieties.

    N-Boc-protected anilines: Compounds with a tert-butyl carbamate group attached to aniline derivatives.

    Pyrrolidinone derivatives: Compounds featuring the pyrrolidinone ring but with different substituents.

Uniqueness

tert-Butyl N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]carbamate is unique due to its combination of a cyclohexyl ring, pyrrolidinone moiety, and tert-butyl carbamate group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.

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